4'-Bromo-2',3'-difluoroacetophenone
Description
Significance of Halogenated Aromatic Ketones in Organic Synthesis Research
Halogenated aromatic ketones, particularly α-haloketones, are highly valued as intermediates in organic synthesis. epa.gov Their importance stems from their enhanced reactivity, which makes them excellent precursors for a wide variety of chemical transformations. The presence of a halogen atom alpha to the carbonyl group creates a highly electrophilic carbon center, susceptible to nucleophilic attack. google.com This feature allows for the construction of diverse molecular frameworks, including the synthesis of various nitrogen, sulfur, and oxygen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. epa.gov
Furthermore, these compounds are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the assembly of complex organic molecules. Their utility is demonstrated in the synthesis of key intermediates for blockbuster pharmaceutical compounds. epa.gov The reactivity of the α-carbon is influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond, making the carbon atom more electron-deficient and thus more reactive towards nucleophiles. google.com
Overview of Fluorine and Bromine Substituent Effects in Acetophenone (B1666503) Systems
The introduction of fluorine and bromine atoms onto an acetophenone ring system imparts distinct electronic and steric effects that modulate the molecule's properties.
Fluorine atoms , being the most electronegative elements, exert a strong electron-withdrawing inductive effect (-I). This effect can significantly increase the acidity of nearby protons and influence the reactivity of the aromatic ring and the ketone functional group. In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. bldpharm.com The presence of multiple fluorine atoms, as in a difluoro-substituted ring, can create unique electronic environments that can be exploited in the design of new materials and pharmaceuticals. bldpharm.com
A bromine atom , while also a halogen, has different electronic properties compared to fluorine. It exhibits both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). Although its inductive effect is weaker than that of fluorine, its presence can still lead to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in higher reactivity. A study on bromoacetophenone isomers showed that bromine substitution leads to a decrease in the HOMO and LUMO energy levels. The carbon-bromine bond is also a versatile functional handle, readily participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for constructing complex molecular architectures.
Research Context of 4'-Bromo-2',3'-difluoroacetophenone within Acetophenone Chemistry
This compound is a specific isomer within the vast family of halogenated acetophenones. Its chemical identity is confirmed by its unique CAS number, 1007346-28-2, and molecular formula, C8H5BrF2O. easycdmo.com While detailed research studies focusing exclusively on this particular isomer are not widely available in public literature, its structural features suggest a significant potential as a synthetic intermediate.
The research context for this compound can be inferred from the well-established applications of its structural analogs. For instance, related bromo- and fluoro-substituted acetophenones are key intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com Specifically, compounds with similar substitution patterns are used in the preparation of antifungal agents like fluconazole (B54011) and voriconazole, highlighting the importance of this class of compounds in medicinal chemistry. google.comgoogle.com The 4'-bromo-2',3'-difluoro substitution pattern provides multiple reactive sites for further chemical modification, making it a potentially valuable building block for combinatorial chemistry and drug discovery programs. The presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the difluorinated phenyl ring can impart favorable biological properties to the final products.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 1007346-28-2 |
| Molecular Formula | C8H5BrF2O |
| Molecular Weight | 235.03 g/mol |
| SMILES Code | CC(C1=CC=C(C(F)=C1F)Br)=O |
| InChI Key | HOVLHMHPYDXOKE-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2,3-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVLHMHPYDXOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 ,3 Difluoroacetophenone and Analogues
Strategies for Acetophenone (B1666503) Core Functionalization
The synthesis of substituted acetophenones, such as 4'-Bromo-2',3'-difluoroacetophenone, relies heavily on established reactions that allow for the precise installation of functional groups onto the aromatic ring.
Electrophilic Aromatic Substitution for Halogen Introduction
Electrophilic aromatic substitution is a fundamental strategy for introducing halogen atoms onto an aromatic ring. In the context of synthesizing this compound, this would typically involve the bromination of a pre-existing difluoroacetophenone. The directing effects of the acetyl group and the fluorine atoms play a crucial role in determining the regioselectivity of the substitution. The acetyl group is a meta-director, while the fluorine atoms are ortho, para-directors. However, the interplay of these effects in a polysubstituted ring can be complex.
Acylation Reactions in Fluorinated Systems
Friedel-Crafts acylation is a primary method for forming the acetophenone structure itself. This reaction involves the acylation of a substituted aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would entail the acylation of 1-bromo-2,3-difluorobenzene (B1273032) with acetyl chloride or acetic anhydride. The choice of Lewis acid, such as aluminum chloride (AlCl₃), is critical, as is the management of reaction conditions to control for potential side reactions and to ensure high yields. The reactivity of the fluorinated benzene (B151609) derivative is influenced by the electron-withdrawing nature of the fluorine atoms, which can make the ring less susceptible to electrophilic attack compared to unsubstituted benzene.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 1-Bromo-2,3-difluorobenzene | Acetyl chloride | Aluminum chloride (AlCl₃) | This compound |
Alpha-Halogenation Techniques
Once the acetophenone core is in place, further functionalization can occur at the alpha-position of the acetyl group.
Direct Bromination Approaches
The methyl group of the acetophenone can be directly brominated using elemental bromine, often in the presence of a catalyst such as acetic acid. This reaction proceeds via an enol or enolate intermediate and is a common method for producing α-bromoacetophenones. The reaction conditions must be carefully controlled to avoid multiple brominations at the alpha-position.
N-Bromosuccinimide (NBS) Mediated Bromination
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of the alpha-position of ketones. This method is often preferred over direct bromination with Br₂ as it is milder and can offer better selectivity, reducing the formation of byproducts. The reaction is typically initiated by a radical initiator or by light. For this compound, this would result in the formation of 2-bromo-1-(4-bromo-2,3-difluorophenyl)ethan-1-one.
| Starting Material | Reagent | Product | Reference |
| This compound | N-Bromosuccinimide (NBS) | 2-Bromo-1-(4-bromo-2,3-difluorophenyl)ethan-1-one |
Multi-Step Synthesis Pathways Involving this compound Precursors
The synthesis of this compound can also be approached through multi-step sequences that build the molecule from simpler starting materials. One common strategy involves the Grignard reaction. For instance, 1-bromo-2,3-difluorobenzene can be converted to its Grignard reagent, 2,3-difluorophenylmagnesium bromide. This organometallic intermediate can then be reacted with a suitable acetylating agent.
Another multi-step approach could involve the Sandmeyer reaction. Starting from a difluoroaniline, the amino group can be converted to a diazonium salt, which is then substituted with a bromine atom. The resulting bromodifluorobenzene can then be subjected to Friedel-Crafts acylation as described earlier.
These multi-step pathways offer flexibility in terms of available starting materials and allow for the strategic introduction of functional groups to achieve the desired final product.
Sequential Halogenation Protocols
A logical and common approach to synthesizing multi-halogenated aromatic compounds is through sequential halogenation. In the context of this compound, a plausible route involves the bromination of a difluoroacetophenone precursor. The success of this strategy hinges on the directing effects of the existing fluorine and acetyl groups on the aromatic ring.
The synthesis could commence with a Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) to produce 2',3'-difluoroacetophenone. Subsequent bromination would then be carried out. The acetyl group is a meta-directing deactivator, while fluorine atoms are ortho, para-directing deactivators. The combined directing effects of the 2'-fluoro and 3'-fluoro substituents would need to be carefully considered to achieve the desired 4'-bromo substitution pattern.
An alternative sequential halogenation could involve the bromination of an acetophenone derivative followed by fluorination, though this often presents greater challenges in controlling regioselectivity. The nuclear halogenation of acetophenone itself is known to be dependent on the formation of an aluminum chloride complex to prevent side-chain halogenation. orgsyn.org For instance, the synthesis of 3-bromoacetophenone is achieved by the bromination of acetophenone in the presence of aluminum chloride. orgsyn.org A similar principle could be applied to a difluoroacetophenone precursor, though the specific reaction conditions would require optimization.
A representative reaction scheme for a sequential halogenation approach is outlined below:
Scheme 1: Hypothetical Sequential Halogenation Route
The yields for such reactions can vary significantly based on the specific reagents and conditions employed. The table below presents typical yields for analogous bromination reactions of substituted acetophenones.
| Precursor | Brominating Agent | Catalyst | Solvent | Yield (%) | Reference |
| Acetophenone | Bromine | AlCl₃ | None (molten) | 70-75 | orgsyn.org |
| 4-Methylacetophenone | Bromine | AlCl₃ | Not Specified | 56 | orgsyn.org |
| Propiophenone (B1677668) | Bromine | AlCl₃ | Not Specified | 60 | orgsyn.org |
Nucleophilic Displacement Strategies for Fluorination
Nucleophilic fluorination offers a powerful alternative for the introduction of fluorine atoms onto an aromatic ring. This approach typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion source. In the synthesis of this compound, a potential strategy would involve a double nucleophilic aromatic substitution (SNAr) on a suitably activated precursor.
For instance, a precursor such as 4'-Bromo-2',3'-dinitroacetophenone could theoretically be subjected to fluorination using a high-temperature reaction with a fluoride salt like potassium fluoride (KF). However, controlling the regioselectivity of such reactions can be challenging.
A more controlled approach might involve the use of modern nucleophilic fluorinating agents. Reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) have proven effective for the fluorination of various alkyl bromides under mild conditions. nih.govrsc.org While typically used for alkyl halides, related methodologies are being developed for aromatic systems. The development of methods for C(sp³)–F bond formation has been a significant area of research, with various reagents like silver fluoride (AgF), potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF) being extensively studied. nih.gov
Computational studies have also shed light on the mechanisms of nucleophilic fluorination, for example, investigating the effect of bulky diols in the reaction of KF(18-crown-6) with alkyl bromides to improve the SN2 product ratio. nih.gov These insights can inform the development of selective fluorination strategies for complex molecules.
The table below summarizes various nucleophilic fluorinating agents and their applications.
| Fluorinating Agent | Substrate Type | Key Features | Reference |
| Et₃N·3HF | Alkyl Bromides | Broad substrate scope, mild conditions | nih.govrsc.org |
| KF/18-Crown-6 | Secondary Alkyl Bromides | Increased SN2 yield | nih.gov |
| AgF | Tertiary Alkyl Halides | Phosphine-catalyzed | nih.gov |
Control of Regioselectivity and Stereoselectivity in Synthesis
The control of regioselectivity is a critical aspect of synthesizing polysubstituted aromatic compounds like this compound. In sequential halogenation protocols, the directing effects of the substituents on the aromatic ring govern the position of the incoming electrophile. The acetyl group is a deactivating, meta-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. The interplay of these electronic effects determines the final substitution pattern. For the bromination of 2',3'-difluoroacetophenone, the 4'-position is activated by the 3'-fluoro group (para-directing) and less sterically hindered compared to the positions ortho to the acetyl group.
In syntheses involving cyclocondensation reactions, the choice of solvent and catalyst can significantly influence regioselectivity. For example, the synthesis of substituted pyrazoles from 1,3-diketones and arylhydrazines shows high regioselectivity in aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc). organic-chemistry.org Similarly, the regioselective synthesis of salicylates and acetophenones has been achieved through formal [3+3] cyclocondensations. ingentaconnect.com These principles can be extrapolated to the design of regioselective syntheses for other substituted aromatic ketones.
Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters. However, in the synthesis of more complex analogs or derivatives that may contain stereocenters, the principles of stereoselective synthesis would become crucial.
Scalability Considerations in Synthetic Development
The transition from a laboratory-scale synthesis to a large-scale industrial process introduces a new set of challenges. Key considerations for the scalable synthesis of this compound include the cost and availability of starting materials, the safety of the chemical processes, and the efficiency of purification methods.
For instance, a patent for the preparation of 4-bromo-2,6-difluorobenzonitrile (B47616) highlights the importance of using inexpensive starting materials like 3,5-difluorobromobenzene and avoiding highly toxic reagents such as potassium cyanide and corrosive substances like concentrated sulfuric acid and bromine to ensure a cost-effective and environmentally benign process suitable for mass production. google.com The use of flow chemistry can also offer advantages in terms of safety, control, and scalability for hazardous reactions like fluorination and nitration.
The choice of reagents and solvents must be evaluated for their environmental impact and ease of handling on a large scale. Purification methods such as distillation and crystallization need to be optimized to ensure high purity of the final product while minimizing waste and energy consumption. The improvement of older methods for preparing substituted acetophenones, for example, by using acetic anhydride instead of acetyl chloride in Friedel-Crafts reactions, has been shown to improve yields and may offer scalability advantages. orgsyn.org
Ultimately, a successful scale-up requires a thorough process hazard analysis, optimization of reaction parameters to maximize yield and throughput, and the development of robust and efficient work-up and purification procedures.
Reaction Mechanisms and Reactivity Studies
Electronic Effects of Halogen Substituents on Carbonyl Electrophilicity
The electrophilic character of the carbonyl carbon in 4'-Bromo-2',3'-difluoroacetophenone is modulated by the electronic properties of the halogen substituents on the phenyl ring. These effects are transmitted through the aromatic system to the acetyl group.
Halogens exert two opposing electronic effects: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M). youtube.com
Inductive Effect (-I): Due to their high electronegativity, both fluorine and bromine atoms withdraw electron density from the aromatic ring through the sigma (σ) bond framework. youtube.com This effect is distance-dependent and tends to increase the electrophilicity of the phenyl ring and, consequently, the attached carbonyl carbon. youtube.com Fluorine is more electronegative than bromine, and thus exerts a stronger -I effect. leah4sci.comquora.com
Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene (B151609) ring. youtube.com This electron donation partially counteracts the inductive effect. This effect stabilizes the carbocation intermediate in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. youtube.com
Table 1: Summary of Electronic Effects of Halogen Substituents
| Effect | Description | Influence of Fluorine | Influence of Bromine |
| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to high electronegativity. youtube.com | Stronger than bromine due to higher electronegativity. leah4sci.com | Weaker than fluorine. leah4sci.com |
| Resonance Effect (+M) | Donation of lone pair electrons into the aromatic π-system. youtube.com | Can stabilize carbocation intermediates in ortho/para positions. | Can stabilize carbocation intermediates in ortho/para positions. |
Nucleophilic Substitution Reactions Involving the Bromine Atom
The title compound, this compound, has a bromine atom attached to the aromatic ring. Standard nucleophilic aromatic substitution on this C(sp²)-Br bond is difficult. However, a structurally related class of compounds, α-haloketones, are highly reactive towards nucleophiles. For context, an alpha-bromo derivative would be 2-bromo-1-(4'-bromo-2',3'-difluorophenyl)ethanone. The reactivity of this type of compound is discussed below.
In α-haloketones, the presence of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. mdpi.com This enhanced reactivity is due to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov These compounds are valuable synthetic intermediates. mdpi.com
The reactions typically proceed via an SN2 mechanism. α-Bromo ketones are particularly useful and can react with a wide variety of nucleophiles to form more complex molecules. libretexts.orglibretexts.org For instance, they are precursors for the synthesis of various nitrogen, sulfur, and oxygen-containing heterocycles. mdpi.comnih.gov
Table 2: Examples of Reactions of α-Bromoacetophenones
| Reaction Name | Nucleophile | Product Type |
| Hantzsch Thiazole Synthesis | Thioamide | Thiazole |
| Gewald Reaction | Malononitrile (B47326) | 2-Aminofuran nih.gov |
| Cyclo-condensation | o-Hydroxycarbonyls | Benzofuran nih.gov |
| Substitution | Imines | Pyrrole nih.gov |
Electrophilic Aromatic Substitution in Halogenated Phenyl Rings
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The regiochemical outcome is determined by the directing effects of the substituents already present on the ring.
In this compound, the ring is substituted with:
An acetyl group (-COCH₃) : A powerful deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org
Two fluorine atoms and one bromine atom : These are deactivating but ortho, para-directing groups. youtube.comlibretexts.org
The combined influence of these groups makes the ring highly deactivated towards electrophilic attack. libretexts.orglibretexts.org The directing effects are additive. The acetyl group at C-1' directs incoming electrophiles to the C-5' position. The fluorine at C-2' directs to C-5' (para). The fluorine at C-3' directs to C-6' (ortho) and C-5' (para). The bromine at C-4' directs to C-5' (ortho).
Considering these influences, the C-5' position is strongly activated for substitution by all three halogen atoms and is the meta position relative to the acetyl group. The C-6' position is only activated by the fluorine at C-3'. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the C-5' position.
Cross-Coupling Reaction Pathways
The carbon-bromine bond on the aromatic ring of this compound is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are particularly common. cuny.edu A typical example is the Suzuki coupling, which involves the reaction of the aryl bromide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base.
The general mechanism involves three key steps:
Oxidative Addition : The palladium catalyst inserts into the carbon-bromine bond.
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination : The two organic groups couple and are eliminated from the palladium, forming the new bond and regenerating the catalyst.
Similar cross-coupling reactions can be performed with other organometallic reagents, such as those based on tin (Stille coupling), zinc (Negishi coupling), or alkynes (Sonogashira coupling), allowing for the introduction of a wide variety of substituents at the C-4' position. These methods are highly efficient for creating complex molecules from simpler precursors. nih.gov
Oxidation and Reduction Reaction Mechanisms
The ketone functional group is a primary site for oxidation and reduction reactions.
Reduction : The carbonyl group of the acetophenone (B1666503) can be readily reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol like methanol (B129727) or ethanol) to yield the final alcohol product, 1-(4'-bromo-2',3'-difluorophenyl)ethanol.
Oxidation : Ketones are generally resistant to oxidation under mild conditions. However, under more forceful conditions, they can undergo oxidative cleavage. One such reaction is the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester. In this case, it would involve the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring or the methyl group. The regioselectivity depends on the relative migratory aptitude of the attached groups; aryl groups with electron-withdrawing substituents typically have a lower migratory aptitude.
Condensation Reactions and Derivative Formation
The acetyl group in this compound is a key functional handle for a variety of condensation reactions, enabling the formation of a diverse array of derivatives. The presence of α-hydrogens allows for enolate formation under basic conditions, which can then react with various electrophiles.
One of the most significant classes of condensation reactions for this compound is the Claisen-Schmidt condensation . This reaction involves the condensation of an acetophenone with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325), or 1,3-diaryl-2-propen-1-one. nih.govresearchgate.netnih.gov For this compound, the reaction would proceed by deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the corresponding chalcone. These chalcones are valuable precursors for the synthesis of various heterocyclic compounds, including pyrimidines, by reaction with reagents like urea (B33335) or guanidine. semanticscholar.orgajrconline.orgresearchgate.net
The general scheme for the Claisen-Schmidt condensation of this compound is as follows:
Scheme 1: General Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.
Another important reaction is the Knoevenagel condensation , where the acetophenone reacts with compounds possessing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an amine. sciensage.infonih.govresearchgate.net This reaction provides access to a variety of substituted alkenes.
The chalcones derived from this compound can be further modified. For instance, they can undergo cyclization reactions to form a variety of heterocyclic derivatives. A prominent example is the synthesis of pyrimidine (B1678525) derivatives. semanticscholar.orgajrconline.orgresearchgate.netnih.gov The reaction of a chalcone with urea in the presence of a base leads to the formation of a dihydropyrimidinone ring.
Scheme 2: General synthesis of a pyrimidine derivative from a chalcone derived from this compound.
The following table summarizes some of the key derivatives that can be synthesized from this compound via condensation reactions.
| Reactant | Condensation Type | Product Class | Potential Further Reactions |
| Aromatic Aldehyde | Claisen-Schmidt | Chalcone | Cyclization to pyrimidines, pyrazolines, etc. |
| Malononitrile | Knoevenagel | Substituted Alkene | Further functionalization of the nitrile groups |
| Ethyl Cyanoacetate | Knoevenagel | Substituted Alkene | Hydrolysis and decarboxylation |
| Urea (with derived chalcone) | Cyclocondensation | Pyrimidine | N-alkylation, substitution on the pyrimidine ring |
| Guanidine (with derived chalcone) | Cyclocondensation | Aminopyrimidine | Diazotization and further substitution |
Influence of Substituent Position on Reaction Pathways
The reactivity of this compound is significantly dictated by the electronic and steric effects of its substituents on the phenyl ring. The bromine and fluorine atoms are electron-withdrawing groups, which have a considerable impact on the reaction pathways.
The bromine atom at the 4'-position is a moderately deactivating group due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. libretexts.org This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution. However, it is an ortho, para-director.
The fluorine atoms at the 2' and 3' positions are also strongly electron-withdrawing due to their high electronegativity. Their positions have distinct effects:
2'-Fluoro group (ortho): This group exerts a strong inductive electron-withdrawing effect, decreasing the electron density of the aromatic ring and the carbonyl group. This deactivation can slow down the rate of condensation reactions by making the α-protons less acidic and the carbonyl carbon less electrophilic. nih.govacs.org Sterically, the ortho-fluoro group can also hinder the approach of reactants to the carbonyl group. nih.gov Conformational studies on 2'-fluoro-substituted acetophenones have shown a preference for an s-trans conformation, where the carbonyl group is oriented away from the fluorine atom to minimize repulsion. nih.govacs.org
3'-Fluoro group (meta): A fluorine atom at the meta position also deactivates the ring towards electrophilic attack through its inductive effect. asianpubs.orgresearchgate.net In the context of condensation reactions, its electron-withdrawing nature can influence the acidity of the α-protons and the reactivity of the carbonyl group.
The following table outlines the expected influence of the substituents on the reactivity of this compound.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Bromine | 4' (para) | Inductive withdrawal > Resonance donation (Deactivating) | Decreases overall ring reactivity; directs incoming electrophiles to ortho positions. |
| Fluorine | 2' (ortho) | Strong inductive withdrawal (Deactivating) | Decreases carbonyl reactivity; potential steric hindrance; influences conformational preference. |
| Fluorine | 3' (meta) | Strong inductive withdrawal (Deactivating) | Decreases ring and carbonyl reactivity; enhances acidity of α-protons. |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For 4'-Bromo-2',3'-difluoroacetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D techniques, would provide a complete picture of its molecular structure and connectivity.
Proton NMR (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum is expected to show signals for the methyl protons and the two aromatic protons.
Methyl Protons (CH₃): A singlet peak is anticipated for the three equivalent protons of the acetyl group. Its chemical shift would likely appear in the range of δ 2.5-2.7 ppm, similar to other acetophenones. For instance, the methyl protons in 4-bromoacetophenone appear at δ 2.57 ppm rsc.org.
Aromatic Protons (H-5' and H-6'): The two aromatic protons are in different chemical environments and are expected to show complex splitting patterns due to coupling with each other (ortho-coupling, ³JHH) and with the two fluorine atoms (³JHF and ⁴JHF).
H-6': This proton is adjacent to the electron-withdrawing acetyl group and is expected to be the most downfield of the aromatic protons. It will be split by H-5' (³JHH ≈ 7-9 Hz) and by the fluorine at the 2'-position (⁴JHF).
H-5': This proton is ortho to the bromine atom and meta to the acetyl group. It will be split by H-6' (³JHH) and by the fluorine at the 3'-position (³JHF).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ (C-2) | ~2.6 | s (singlet) | - |
| H-5' | ~7.4 - 7.6 | ddd (doublet of doublet of doublets) | ³J(H5'-H6'), ³J(H5'-F3'), ⁵J(H5'-F2') |
| H-6' | ~7.7 - 7.9 | ddd (doublet of doublet of doublets) | ³J(H6'-H5'), ⁴J(H6'-F2'), ⁴J(H6'-F3') |
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis
The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the attached atoms and their positions. The carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). Other carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF, etc.).
Carbonyl Carbon (C=O): This signal is expected to be the most downfield, typically appearing above δ 190 ppm. For example, the carbonyl carbon in 4-bromoacetophenone is at δ 197.0 ppm rsc.org.
Methyl Carbon (CH₃): The methyl carbon signal is expected to be the most upfield, in the range of δ 25-30 ppm rsc.org.
Aromatic Carbons: The six aromatic carbons will have shifts between δ 110 and 160 ppm. The carbons directly attached to the electronegative fluorine atoms (C-2' and C-3') will be significantly downfield and show large ¹JCF couplings. The carbon attached to bromine (C-4') will have its shift influenced by the heavy atom effect.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O (C-1) | ~195 | t (triplet) or dd (doublet of doublets) |
| CH₃ (C-2) | ~27 | q (quartet) or dt (doublet of triplets) |
| C-1' | ~135 | m (multiplet) |
| C-2' | ~155 | d (doublet) with large ¹J(C-F) |
| C-3' | ~150 | d (doublet) with large ¹J(C-F) |
| C-4' | ~115 | d (doublet) |
| C-5' | ~130 | s (singlet) or d (doublet) |
| C-6' | ~128 | d (doublet) |
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR is highly sensitive to the local electronic environment. With two chemically non-equivalent fluorine atoms on the aromatic ring, the spectrum is expected to show two distinct signals.
F-2' and F-3': These two fluorine atoms will couple to each other (ortho-coupling, ³JFF), resulting in two doublets. Each signal will also exhibit smaller couplings to the aromatic protons (H-5' and H-6'). The chemical shifts are reported relative to a standard like CFCl₃. The presence of the ortho acetyl group may influence the chemical shift of the F-2' nucleus significantly.
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2' | -120 to -140 | ddd | ³J(F2'-F3'), ⁴J(F2'-H6'), ⁵J(F2'-H5') |
| F-3' | -130 to -150 | ddd | ³J(F3'-F2'), ³J(F3'-H5'), ⁴J(F3'-H6') |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Determination
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic protons, H-5' and H-6', confirming their ortho relationship (³JHH coupling) sdsu.eduyoutube.com.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). It would show correlations for the following pairs: CH₃/C-2, H-5'/C-5', and H-6'/C-6'. This is essential for assigning the protonated carbons in the ¹³C NMR spectrum youtube.comemerypharma.com.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected correlations include:
Methyl protons (H-2) to the carbonyl carbon (C-1) and the aromatic C-1'.
Aromatic proton H-6' to the carbonyl carbon (C-1), C-1', C-2', and C-4'.
Aromatic proton H-5' to C-1', C-3', and C-4' sdsu.eduyoutube.com.
Through-Space Spin-Spin Couplings (TS-Couplings) for Conformational Analysis
In molecules with fluorine atoms, it is possible to observe spin-spin couplings that occur through space rather than through covalent bonds, especially when the interacting nuclei are held in close proximity. For this compound, the presence of a fluorine atom at the 2'-position (ortho to the acetyl group) creates the potential for through-space coupling between this fluorine (F-2') and the protons and carbon of the acetyl group.
Studies on other 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that such compounds often prefer an s-trans conformation, where the carbonyl oxygen points away from the fluorine atom to minimize repulsion. In this conformation, the methyl group is brought closer to the ortho-fluorine atom. This proximity could result in a detectable through-space coupling (⁵J(H-F)) between the methyl protons and F-2', which would manifest as additional splitting on the methyl singlet. Similarly, a four-bond through-space coupling (⁴J(C-F)) could be observed between the methyl carbon and F-2'. Detecting these couplings would provide strong evidence for the preferred conformation of the acetyl group in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bond vibrations within a molecule.
The IR and Raman spectra of this compound would be characterized by several key absorption bands:
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic ketone.
Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring.
C-F Stretches: Strong absorption bands for the aryl C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.
C-H Bends: Aromatic C-H out-of-plane bending vibrations would appear in the 750-900 cm⁻¹ region, and their pattern can sometimes give clues about the substitution pattern of the ring.
C-Br Stretch: A weaker absorption for the C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium |
| C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-Br Stretch | 500 - 650 | Medium-Weak |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of an organic compound reveals characteristic vibrational frequencies corresponding to specific bonds. For this compound, the key functional groups are the carbonyl group (C=O) of the acetophenone moiety, the carbon-bromine bond (C-Br), the carbon-fluorine bonds (C-F), and the various vibrations of the substituted benzene ring.
| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | > 3000 |
| Carbonyl (C=O) | Stretching | 1650 - 1700 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-F | Stretching | 1100 - 1300 |
| C-Br | Stretching | 500 - 700 |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be instrumental in characterizing the vibrations of the aromatic ring and the carbon-halogen bonds.
In the absence of a specific Raman spectrum for the target compound, data from analogous molecules such as 4-chloro-2-bromoacetophenone can provide insights. In a study of this related compound, various vibrational modes were assigned using both experimental and computational methods nih.gov. The aromatic C-H stretching vibrations would be expected to produce a strong band in the Raman spectrum around 3050-3100 cm⁻¹. The C=O stretch would also be Raman active, likely appearing in a similar region as in the IR spectrum. The vibrations of the substituted benzene ring would give rise to a series of characteristic bands. The C-Br and C-F stretching vibrations are also expected to be observable in the Raman spectrum.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3100 |
| Carbonyl C=O Stretch | 1650 - 1700 |
| Aromatic Ring Breathing | ~1000 |
| C-F Stretch | 1100 - 1300 |
| C-Br Stretch | 500 - 700 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₅BrF₂O), the exact molecular weight is 233.9492 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z values corresponding to this mass. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately a 1:1 intensity ratio.
The fragmentation pattern of this compound under electron ionization would likely involve the cleavage of the bonds adjacent to the carbonyl group. A common fragmentation pathway for acetophenones is the loss of the methyl group (•CH₃), leading to the formation of a stable acylium ion. Another likely fragmentation would be the loss of the entire acetyl group (•COCH₃). The presence of the halogen atoms on the aromatic ring will also influence the fragmentation, potentially leading to the loss of bromine or fluorine atoms or molecules like HBr or HF.
| Ion | m/z (for ⁷⁹Br) | Proposed Fragment |
|---|---|---|
| [C₈H₅BrF₂O]⁺ | 234 | Molecular Ion (M⁺) |
| [C₈H₅BrF₂O]⁺ | 236 | Molecular Ion (M+2) |
| [C₇H₂BrF₂O]⁺ | 219 | [M - CH₃]⁺ |
| [C₆H₂BrF₂]⁺ | 191 | [M - COCH₃]⁺ |
| [C₈H₅F₂O]⁺ | 155 | [M - Br]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound.
While the crystal structure of this compound has not been reported, studies on similar molecules, such as 2,4'-dibromoacetophenone, have been conducted dergipark.org.trresearchgate.netdergipark.org.tr. These studies reveal that the acetophenone moiety is generally planar, although steric hindrance from ortho substituents can cause the acetyl group to twist out of the plane of the benzene ring.
Advanced Spectroscopic Methodologies for Complex Characterization
Beyond the standard spectroscopic techniques, more advanced methodologies could be employed for a deeper characterization of this compound. Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all the proton and carbon signals in the NMR spectra, providing detailed connectivity information. Furthermore, computational chemistry, specifically Density Functional Theory (DFT), can be used to predict spectroscopic properties. DFT calculations can provide theoretical IR and Raman spectra, which can be compared with experimental data to aid in the assignment of vibrational modes. For instance, DFT has been successfully used to analyze the vibrational spectra of related compounds like 4-chloro-2-bromoacetophenone nih.gov. Such computational studies can also provide insights into the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule, which are crucial for understanding its reactivity and intermolecular interactions.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 4'-Bromo-2',3'-difluoroacetophenone, these calculations can elucidate the distribution of electrons, the stability of its geometric arrangement, and the underlying factors governing its chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of this compound. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, a function of three spatial coordinates. youtube.com This approach allows for the determination of the ground-state energy and the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.
For a molecule like this compound, DFT calculations can reveal the influence of the bromine and fluorine substituents on the electronic properties of the acetophenone (B1666503) core. The electron-withdrawing nature of the halogen atoms is expected to significantly perturb the electron density distribution across the aromatic ring and the acetyl group. Geometry optimization using DFT would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. Commonly used functionals for such calculations include B3LYP and wB97XD, which have shown reliability for organic molecules. researchgate.netnih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 - 1.41 | 118 - 122 | - |
| C-Br | ~1.90 | - | - |
| C-F | ~1.35 | - | - |
| C=O | ~1.22 | - | - |
| C(ring)-C(acetyl) | ~1.50 | - | - |
| O=C-C(methyl) | - | ~120 | - |
| C(ring)-C(acetyl)-O | - | ~120 | - |
| C(ring)-C(ring)-Br | - | ~119 | - |
| C(ring)-C(ring)-F | - | ~118 | - |
| C(ring)-C(acetyl)-O=C | - | - | ~0 or ~180 |
Note: This table presents expected ranges for geometrical parameters based on general principles of DFT calculations for similar halogenated acetophenones. Actual values would be obtained from specific DFT calculations.
The accuracy of DFT calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com For halogenated compounds like this compound, the selection of an appropriate basis set is crucial. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly employed for organic molecules. reddit.com The inclusion of polarization functions (d,p) is essential to accurately describe the anisotropic nature of the electron clouds around the atoms, particularly the halogens. numberanalytics.com Diffuse functions (+) are also important for describing the behavior of electrons that are far from the nucleus, which can be significant for electronegative atoms like fluorine and bromine. numberanalytics.com
For heavier elements like bromine, effective core potentials (ECPs) such as LANL2DZ can be used to reduce computational cost by treating the core electrons implicitly. reddit.com However, for higher accuracy, all-electron basis sets are preferable. researchgate.net Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, offer a systematic way to improve accuracy by increasing the size of the basis set. researchgate.net Validation of the chosen basis set is typically performed by comparing calculated properties with available experimental data for related molecules or by checking for convergence of the desired properties with increasing basis set size. acs.org
Conformational Analysis and Potential Energy Surfaces
The presence of the acetyl group introduces rotational freedom around the bond connecting it to the phenyl ring, leading to different possible conformations.
Conformational analysis of this compound involves studying the energetics of rotation around the C(ring)-C(acetyl) bond. lumenlearning.com This is typically done by systematically varying the dihedral angle (torsion angle) that defines the orientation of the acetyl group relative to the phenyl ring and calculating the energy at each step. This process generates a potential energy surface that reveals the energy minima corresponding to stable conformers and the energy barriers between them.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. modgraph.co.uknih.gov
The accuracy of GIAO calculations depends on the level of theory (DFT functional) and the basis set used. nih.gov For ¹⁹F NMR chemical shifts, it has been shown that the inclusion of diffuse functions in the basis set significantly improves the agreement between calculated and experimental values. nih.gov Calculations for this compound would involve optimizing the geometry and then performing a GIAO calculation at a suitable level of theory, such as B3LYP/6-311+G(d,p). The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard compound, typically trifluoromethylbenzene for ¹⁹F. It is important to note that for halogenated aromatic carbons, discrepancies between theoretical and experimental ¹³C NMR chemical shifts can sometimes be observed. researchgate.net
Table 2: Hypothetical Predicted ¹⁹F NMR Chemical Shifts for this compound using GIAO-DFT
| Fluorine Position | Predicted Chemical Shift (ppm) |
| 2'-F | -130 to -140 |
| 3'-F | -110 to -120 |
Note: This table presents hypothetical chemical shift ranges based on typical values for fluorobenzenes and the expected electronic effects of the substituents. Actual values would be obtained from specific GIAO-DFT calculations and would be relative to a defined standard.
Vibrational Frequencies and Mode Assignments
Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared and Raman spectra of this compound. This analysis helps in assigning specific vibrational modes to the corresponding functional groups within the molecule.
For a molecule with the complexity of this compound, a significant number of vibrational modes are expected. Key vibrations would include:
C=O Stretching: The stretching vibration of the carbonyl group is a prominent feature in the IR spectrum of acetophenones, typically appearing in the region of 1680-1700 cm⁻¹. The electron-withdrawing effects of the fluorine and bromine atoms on the phenyl ring are expected to influence the frequency of this vibration.
C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and found in the 1000-1400 cm⁻¹ region. The presence of two adjacent fluorine atoms would likely result in coupled vibrations.
C-Br Stretching: The carbon-bromine stretching vibration is expected at lower frequencies, generally in the 500-600 cm⁻¹ range.
Aromatic C-H Stretching: These vibrations usually appear above 3000 cm⁻¹.
Aromatic C-C Stretching: The stretching vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region.
A detailed computational study would provide a table of calculated vibrational frequencies and their corresponding assignments, which could be compared with experimental spectroscopic data for validation.
Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~1695 | C=O stretch |
| ~1580 | Aromatic C-C stretch |
| ~1450 | CH₃ asymmetric bend |
| ~1380 | CH₃ symmetric bend |
| ~1250 | C-F stretch |
| ~1100 | C-F stretch |
| ~850 | Aromatic C-H out-of-plane bend |
| ~550 | C-Br stretch |
Note: This table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations.
Electronic Properties Analysis
The electronic properties of this compound, such as its frontier molecular orbitals and electrostatic potential, are critical for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. researchgate.netnih.goveasycdmo.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.govschrodinger.com
For this compound, the HOMO is expected to be localized primarily on the brominated and difluorinated phenyl ring, which is rich in electrons. The LUMO is likely to be centered on the acetophenone moiety, particularly the antibonding π* orbital of the carbonyl group.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are hypothetical and would need to be determined through quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.govnih.gov It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. nih.gov
In the MEP map of this compound, the following features would be expected:
Negative Potential (Red/Yellow): The region around the carbonyl oxygen atom would exhibit a strong negative potential due to the high electronegativity of oxygen, making it a likely site for electrophilic attack. The fluorine atoms would also contribute to regions of negative potential.
Positive Potential (Blue): The hydrogen atoms of the methyl group and the aromatic ring would show positive potential. The area around the bromine atom can also exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.
The MEP surface provides insights into how the molecule will interact with other molecules and its potential role in non-covalent interactions. nih.govnih.gov
Reaction Pathway Energetics and Transition State Modeling
Computational chemistry can be used to model chemical reactions involving this compound. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. Understanding the energetics of reaction pathways allows for the prediction of reaction mechanisms and rates.
For instance, the energetics of nucleophilic substitution at the carbonyl carbon or electrophilic aromatic substitution on the phenyl ring could be investigated. By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined. A lower activation energy implies a faster reaction.
Solvation Effects in Computational Chemistry
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent.
For this compound, a polar molecule, its dipole moment and the energies of its frontier orbitals would be expected to change in a polar solvent compared to the gas phase. Solvation models can provide a more realistic prediction of the molecule's behavior in solution, which is essential for understanding its chemical reactions and spectroscopic properties in a condensed phase. For example, a study on a different bromo-substituted compound indicated that solvent effects are crucial in understanding its biological activity.
Synthetic Applications and Derivatization
Role of 4'-Bromo-2',3'-difluoroacetophenone as a Building Block in Complex Molecule Synthesis
This compound is a key building block in organic synthesis due to the orthogonal reactivity of its functional groups. The ketone moiety can undergo a wide range of reactions, such as condensations, reductions, and additions. Simultaneously, the bromine atom on the aromatic ring provides a handle for cross-coupling reactions, allowing for the introduction of various substituents. This dual reactivity enables the construction of complex molecular architectures from a relatively simple starting material. The presence of the difluoro pattern on the phenyl ring is particularly significant, as the incorporation of fluorine is a common strategy in the design of bioactive molecules to enhance properties like metabolic stability and binding affinity.
Synthesis of Propiophenone (B1677668) Derivatives
The acetyl group of this compound can be extended to form propiophenone derivatives, which are valuable intermediates in their own right. Several established synthetic methods can be applied for this transformation.
One common approach is the Mannich reaction , which involves the aminoalkylation of the enolizable ketone. thermofisher.comresearchgate.net Reacting this compound with a non-enolizable aldehyde (like formaldehyde) and a secondary amine (such as dimethylamine) yields a β-amino ketone, known as a Mannich base. thermofisher.comnih.gov These bases are versatile intermediates that can be subsequently converted to the corresponding propiophenone derivative through various methods, including elimination and reduction sequences.
Another classical method is the Willgerodt-Kindler reaction . This reaction converts aryl alkyl ketones into the corresponding thioamides by treatment with sulfur and an amine, such as morpholine. synarchive.comwikipedia.org The resulting thioamide can then be hydrolyzed to furnish the corresponding carboxylic acid or amide, effectively migrating the carbonyl function to the terminal position of the alkyl chain. wikipedia.orgorganic-chemistry.org While this method rearranges the carbon skeleton, subsequent functional group manipulations can lead to propiophenone-like structures.
Furthermore, propiophenone derivatives can be accessed through the catalytic hydrogenation of corresponding chalcones. The chalcone (B49325) is first synthesized via a Claisen-Schmidt condensation between this compound and an appropriate aldehyde. Subsequent selective hydrogenation of the carbon-carbon double bond of the enone system, often using a palladium catalyst, yields the saturated propiophenone structure. nih.gov
Preparation of Heterocyclic Compounds
The structure of this compound is well-suited for the synthesis of a variety of heterocyclic compounds, particularly pyrazoles, which are a prominent class of compounds in medicinal and agrochemical applications.
A primary route to pyrazole (B372694) synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This compound can be readily converted into a suitable 1,3-dicarbonyl equivalent. For instance, a Claisen condensation with an ester like diethyl oxalate, followed by decarboxylation, can generate a 1,3-diketone. This intermediate can then be cyclized with hydrazine or substituted hydrazines to yield the corresponding pyrazole ring.
Alternatively, α,β-unsaturated ketones, or chalcones, derived from this compound are excellent precursors for pyrazoles. The chalcone is synthesized by an aldol (B89426) condensation with an aromatic aldehyde. Subsequent reaction with hydrazine hydrate (B1144303) in a suitable solvent leads to the formation of the pyrazoline, which can be oxidized in situ or in a separate step to the aromatic pyrazole ring.
The general scheme for this common synthetic route is outlined below:
| Step | Reaction Type | Reactants | Product | Purpose |
|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | This compound + Aldehyde | Chalcone Derivative | Creates the α,β-unsaturated ketone backbone. |
| 2 | Cyclocondensation | Chalcone Derivative + Hydrazine Hydrate | Pyrazole Derivative | Forms the five-membered heterocyclic ring. |
Derivatization for Fluoro- and Bromo-Substituted Aromatics
The bromine and fluorine substituents on the aromatic ring of this compound offer distinct opportunities for derivatization, significantly expanding its synthetic utility.
The bromo substituent is a particularly versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynyl derivatives. wikipedia.orglibretexts.org This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst under basic conditions. wikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary or secondary amines, providing access to substituted anilines and their derivatives. wikipedia.orgchemeurope.com
Heck Coupling: Reaction with alkenes forms new carbon-carbon bonds, leading to substituted styrenyl-type compounds.
The fluoro substituents , while generally more stable and less reactive than bromine, can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. For SNAr to occur, the aromatic ring must be sufficiently electron-deficient, which is enhanced by the presence of the two fluorine atoms and the acetyl group. masterorganicchemistry.comopenstax.org However, the bromine atom is a better leaving group under typical cross-coupling conditions, allowing for selective reactions at the C-Br bond while leaving the C-F bonds intact. In SNAr reactions, fluorine can sometimes be the preferred leaving group over other halogens because its high electronegativity strongly polarizes the carbon it's attached to, making it more susceptible to nucleophilic attack, which is the rate-determining step. youtube.com
Applications in Agrochemical Research Intermediates
This compound is a valuable intermediate for the synthesis of active ingredients in agrochemicals, particularly fungicides and herbicides. The incorporation of fluorine atoms and the formation of heterocyclic structures like pyrazoles are known strategies for enhancing the efficacy of plant protection products. researchgate.netnih.gov
Fluorinated phenylpyrazole compounds have demonstrated a wide spectrum of biological activities relevant to agriculture, including insecticidal, fungicidal, and acaricidal properties. researchgate.netnih.gov The synthesis of such pyrazoles, as detailed in section 6.3, starting from this compound, allows for the creation of novel candidates for agrochemical screening. For example, pyrazole derivatives have been investigated for their potent fungicidal activity against various plant pathogens, such as Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. researchgate.net Structure-activity relationship (SAR) studies on these compounds often reveal that the nature and position of substituents on the phenyl ring significantly influence their biological potency. mdpi.com
Utility in Medicinal Chemistry Precursors for Lead Optimization
In medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely used tactic to improve key pharmacological properties. nih.govtandfonline.com Fluorine can enhance metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa. wikipedia.orgnih.govresearchgate.net this compound serves as an excellent starting material for creating libraries of compounds for lead optimization studies.
The process of lead optimization involves systematically modifying a lead compound to improve its drug-like properties. The reactive sites on this compound allow for such systematic modification:
The bromo group can be replaced with a multitude of other functional groups using the cross-coupling reactions mentioned in section 6.4. This allows chemists to probe the structure-activity relationship (SAR) by exploring how different substituents at this position affect biological activity. nih.gov
The fluorine atoms are often retained to confer the benefits of fluorination, such as blocking metabolic oxidation at those positions and increasing the compound's bioavailability. wikipedia.orgnih.gov
The acetyl group can be transformed into various other functionalities, including the heterocyclic systems described in section 6.3, which are common pharmacophores in many drug classes.
This multi-faceted derivatization potential makes the compound an ideal scaffold for generating diverse analogues, which is a cornerstone of modern drug discovery and lead optimization programs. nih.gov
Development of Novel Analogues and Derivatives
The synthetic versatility of this compound facilitates the development of a wide array of novel analogues and derivatives for various research applications. The key strategies for generating these new chemical entities revolve around the modification of its core functional groups.
The table below summarizes the main avenues for derivatization:
| Functional Group | Reaction Class | Potential Products/Analogues |
|---|---|---|
| Acetyl Group (C=O) | Condensation/Cyclization | Pyrazoles, Pyrimidines, Isoxazoles, Chalcones |
| Elongation/Modification | Propiophenones, β-Amino Ketones (Mannich Bases) | |
| Bromo Group (Br) | Palladium-Catalyzed Cross-Coupling | Bi-aryls, Substituted Anilines, Alkynyl Arenes, Styrenes |
| Organometallic Formation | Grignard or Organolithium reagents for further reaction | |
| Bioisosteric Replacement | Replacement with other functional groups (e.g., CN, CF3) to modulate properties. wikipedia.orgcambridgemedchemconsulting.com | |
| Fluoro Groups (F) | Nucleophilic Aromatic Substitution (SNAr) | Alkoxy, amino, or thioether substituted derivatives (under forcing conditions) |
Through the systematic application of these transformations, researchers can generate extensive libraries of novel compounds built upon the 4-bromo-2,3-difluorophenyl scaffold. This enables the exploration of new chemical space and the fine-tuning of molecular properties for specific applications in materials science, agrochemistry, and pharmacology. The development of these analogues is crucial for discovering new lead compounds and for understanding the complex relationships between chemical structure and biological or material function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
